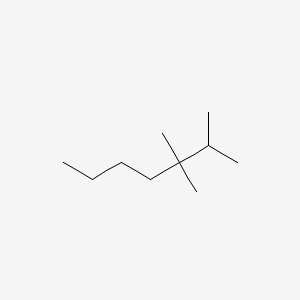

2,3,3-Trimethylheptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2,3,3-Trimetilheptano es un alcano ramificado con la fórmula molecular C10H22. Es uno de los muchos isómeros del decano, caracterizado por su estructura única en la que tres grupos metilo están unidos al segundo y tercer átomo de carbono de la cadena de heptano. Este compuesto es un líquido incoloro a temperatura ambiente y se utiliza principalmente en síntesis orgánica y como patrón de referencia en diversas técnicas analíticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 2,3,3-Trimetilheptano se puede sintetizar mediante diversas reacciones orgánicas. Un método común implica la alquilación de heptano con grupos metilo. Este proceso suele requerir un catalizador como el cloruro de aluminio (AlCl3) y se lleva a cabo en condiciones controladas de temperatura y presión para garantizar la formación selectiva del producto deseado .

Métodos de Producción Industrial

En un entorno industrial, el 2,3,3-Trimetilheptano se produce a menudo mediante la craqueo catalítico de hidrocarburos más grandes. Este método implica la descomposición de hidrocarburos complejos en moléculas más simples, seguida de una alquilación selectiva para introducir los grupos metilo en las posiciones adecuadas. El proceso está optimizado para maximizar el rendimiento y la pureza, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2,3,3-Trimetilheptano principalmente experimenta reacciones típicas de los alcanos, que incluyen:

Oxidación: En condiciones controladas, se puede oxidar para formar alcoholes, cetonas o ácidos carboxílicos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Sustitución: La halogenación normalmente requiere halógenos (Cl2 o Br2) y una fuente de energía como la luz UV o el calor.

Principales Productos Formados

Oxidación: Dependiendo de las condiciones, los principales productos pueden incluir 2,3,3-trimetilheptanol, 2,3,3-trimetilheptanona o ácido 2,3,3-trimetilheptanoico.

Sustitución: La halogenación puede producir productos como el 2-cloro-3,3-trimetilheptano o el 2-bromo-3,3-trimetilheptano.

Aplicaciones en Investigación Científica

El 2,3,3-Trimetilheptano tiene varias aplicaciones en la investigación científica:

Biología: Sirve como compuesto modelo en estudios de metabolismo de hidrocarburos y biodegradación.

Medicina: Se está investigando su potencial como disolvente o portador en formulaciones farmacéuticas.

Aplicaciones Científicas De Investigación

2,3,3-Trimethylheptane has several applications in scientific research:

Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.

Medicine: Research into its potential as a solvent or carrier in pharmaceutical formulations is ongoing.

Industry: It is utilized in the production of specialty chemicals and as a component in fuel formulations.

Mecanismo De Acción

Como alcano, el 2,3,3-Trimetilheptano es relativamente inerte y no exhibe una actividad biológica significativa. Sus principales interacciones son a través de procesos físicos como la solvatación y las fuerzas de dispersión. En las reacciones químicas, actúa como un sustrato que puede sufrir transformaciones en condiciones específicas, como se describe en el análisis de reacciones químicas .

Comparación Con Compuestos Similares

Compuestos Similares

2,3,3-Trimetilpentano: Otro alcano ramificado con una estructura similar pero una cadena de carbono más corta.

2,2,4-Trimetilpentano: Conocido por su uso como estándar de índice de octano en combustibles.

2,3,4-Trimetilheptano: Un isómero con una disposición diferente de grupos metilo.

Singularidad

El 2,3,3-Trimetilheptano es único debido a su patrón de ramificación específico, que influye en sus propiedades físicas y químicas. Esta estructura distintiva lo hace valioso como compuesto de referencia y en estudios de relaciones estructura-propiedad en los hidrocarburos .

Propiedades

Número CAS |

52896-93-2 |

|---|---|

Fórmula molecular |

C10H22 |

Peso molecular |

142.28 g/mol |

Nombre IUPAC |

2,3,3-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-7-8-10(4,5)9(2)3/h9H,6-8H2,1-5H3 |

Clave InChI |

QACXEXNKLFWKLK-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C)(C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)

![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)